3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine
Description
This compound is a boron-containing heterocycle featuring an imidazo[1,5-a]pyrimidine core substituted with a pinacol boronic ester group. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl systems .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-15-10-6-14-8-16(10)7-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIBYDFEVSIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Borylation: The introduction of the boronate ester group is usually carried out using a palladium-catalyzed borylation reaction. Common reagents for this step include bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the imidazo[1,5-a]pyrimidine core.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds and suitable catalysts.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced imidazo[1,5-a]pyrimidine derivatives.
Substitution: Substituted boronate esters.
Scientific Research Applications
Medicinal Chemistry Applications
The imidazo[1,5-a]pyrimidine scaffold is significant in drug discovery due to its diverse biological activities. Compounds incorporating this structure have been investigated for their potential as:
- Anticancer Agents : Research indicates that imidazo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can effectively target c-MET kinase, which is implicated in various cancers. The compound's boron-containing moiety may enhance its interaction with biological targets due to the unique properties of boron in biological systems .
- Antiviral Activity : The compound has also been evaluated for antiviral properties against strains such as HIV. The presence of the boronic ester group may facilitate interactions with viral proteins or enzymes essential for viral replication .
- Antimicrobial Properties : Recent studies have highlighted the effectiveness of pyrimidine derivatives against various bacterial strains. The incorporation of the imidazo[1,5-a]pyrimidine structure may enhance the efficacy of these compounds as potential antibiotics .
Organic Synthesis Applications
The utility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine extends to organic synthesis methodologies:
- Suzuki-Miyaura Coupling Reactions : The compound can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its boronic ester functionality allows for the formation of carbon-carbon bonds with various aryl and vinyl halides under palladium catalysis . This reaction is pivotal in constructing complex organic molecules used in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group enhances the reactivity of the imidazo[1,5-a]pyrimidine scaffold towards electrophilic aromatic substitution reactions. This property is valuable for modifying existing drug candidates to improve their pharmacological profiles .
The biological implications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine are noteworthy:
- Mechanism of Action : Studies suggest that compounds containing boron can disrupt microtubule formation and induce apoptosis in cancer cells through various pathways. This mechanism is crucial for the development of anticancer therapies targeting rapidly dividing cells .
- Cell Proliferation Inhibition : Experimental data indicate that derivatives of this compound exhibit significant inhibition of cell proliferation across multiple cancer cell lines. This effect is often quantified using IC50 values to assess potency .
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,5-a]pyrimidine core can interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine Analogs
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8)
- Key Differences : Replaces the imidazo[1,5-a]pyrimidine core with pyrazolo[1,5-a]pyrimidine.
- Synthetic Relevance : Used in kinase inhibitor development, with Suzuki reactions achieving >95% purity .
- Molecular Weight : 245.09 g/mol vs. ~334.23 g/mol for the imidazo variant (estimated from analogs in ).
Imidazo[1,5-a]pyridine Analogs
- 7-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[1,2-a]pyridine
Substituent Modifications
Halogen-Substituted Derivatives
- 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 2058046-25-4)
Alkyl-Substituted Derivatives
- Synthetic Utility: Used in fragment-based drug discovery .
Positional Isomerism and Boronic Ester Placement
Comparative Data Table
Key Research Findings
- Reactivity : Imidazo[1,5-a]pyrimidine derivatives generally exhibit lower reactivity in Suzuki couplings compared to pyrazolo[1,5-a]pyrimidines due to electronic effects .
- Biological Activity : Imidazo[1,5-a]pyridine analogs show superior kinase inhibition (e.g., GSK-3β IC₅₀ < 10 nM) compared to pyrimidine-based variants .
- Stability : Chlorine substitution in pyrazolo[1,5-a]pyrimidines improves stability under basic conditions but complicates storage due to hygroscopicity .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its structure, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine
- Molecular Formula: C12H16BN3O2
- Molecular Weight: 245.09 g/mol
- CAS Number: Not explicitly listed but related compounds are available with CAS numbers like 181219-01-2 for similar structures.
Structural Representation
The compound features a dioxaborolane moiety attached to an imidazo[1,5-a]pyrimidine framework. This unique structure may contribute to its biological properties.
The biological activity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine is primarily associated with its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as selective DDR1 inhibitors with significant anticancer properties. These compounds demonstrated IC50 values in the low nanomolar range against DDR1 while maintaining selectivity over other kinases .
- Antitumor Activity : Compounds within this class have been evaluated for their ability to suppress tumor growth and metastasis in non-small cell lung cancer (NSCLC) models. They exhibited dose-dependent inhibition of cell migration and invasion .
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
- Study 1 : A series of imidazo[1,2-a]pyrazin derivatives were synthesized and tested for their inhibitory effects on DDR1. Compound 8v showed an IC50 of 23.8 nM against DDR1 and effectively suppressed NSCLC cell tumorigenicity .
- Study 2 : In another investigation focusing on ENPP1 inhibitors for cancer immunotherapy, derivatives showed substantial inhibitory activity with IC50 values as low as 5.70 nM . This suggests that modifications on the imidazo core can lead to enhanced biological activity.
Biological Activity Summary Table
| Compound Name | Target | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 8v | DDR1 | 23.8 | Tumor growth inhibition |
| Compound 7 | ENPP1 | 5.70 | Enhanced immune response |
Structural Comparison Table
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Imidazo[1,5-a]pyrimidine | Heterocyclic compound | Potential kinase inhibitor |
| Dioxaborolane derivative | Boron-containing heterocycle | Enhances solubility and bioavailability |
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm) and pinacol boronate signals (δ 1.0–1.3 ppm for methyl groups) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate moiety .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve non-planar imidazo-pyrimidine core geometry .
How to optimize Suzuki reactions under steric hindrance?
Q. Advanced
- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity for hindered substrates .
- Solvent choice : Use toluene or DMF for better solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
- Pre-activation : Convert boronate esters to trifluoroborate salts for improved stability .
How to resolve contradictions in biological activity data?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEPG2-1 for antitumor studies) and controls (e.g., tetracycline for antimicrobial tests) .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude byproduct interference .
- Dose-response curves : Calculate IC₅₀ values across triplicate experiments to confirm reproducibility .
What are critical solubility/stability considerations?
Q. Basic
- Solubility : Dissolve in polar aprotic solvents (DMF, DMSO) for reactions; aqueous buffers (pH 7.4) for bioassays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent boronate hydrolysis . Avoid prolonged exposure to moisture or light .
How does non-planarity affect electronic properties?
Q. Advanced
- DFT calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps, correlating with reactivity (e.g., lower ΔE increases electrophilicity) .
- TD-DFT : Predict UV-Vis absorption bands (e.g., λmax ~300–350 nm) to validate experimental spectra .
What functionalization strategies modify the core structure?
Q. Basic
- Electrophilic substitution : Introduce halogens (Br₂/FeCl₃) at C5/C7 positions for further cross-coupling .
- Nucleophilic attack : React with amines or thiols to form imidazo[1,5-a]pyrimidine derivatives with tailored bioactivity .
How to design SAR studies for inhibitor development?
Q. Advanced
- Scaffold diversification : Synthesize analogs with substituents at C2 (aryl) and C6 (electron-withdrawing groups) .
- Kinetic assays : Measure inhibition constants (Ki) against target enzymes (e.g., PI3Kδ) using fluorescence polarization .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., CAMKK2) .
What purification methods ensure high yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
